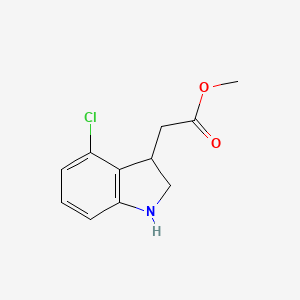
4-((4-Carbamoyl-1H-1,2,3-triazol-5-yl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Carbamoyl-1H-1,2,3-triazol-5-yl)amino)benzoic acid is a compound that belongs to the class of 1,2,3-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring in the structure imparts unique chemical properties, making it a valuable compound for various applications in chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Carbamoyl-1H-1,2,3-triazol-5-yl)amino)benzoic acid typically involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is known for its high efficiency and regioselectivity, producing 1,4-disubstituted-1,2,3-triazoles under mild conditions . The general synthetic route involves the following steps:
- Preparation of the azide precursor.
- Reaction of the azide with an alkyne in the presence of a copper catalyst.
- Purification of the resulting triazole compound.
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-((4-Carbamoyl-1H-1,2,3-triazol-5-yl)amino)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the triazole ring or other functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with modified functional groups .
Scientific Research Applications
4-((4-Carbamoyl-1H-1,2,3-triazol-5-yl)amino)benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-((4-Carbamoyl-1H-1,2,3-triazol-5-yl)amino)benzoic acid involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, disrupting its function and leading to decreased enzyme activity . The triazole ring’s ability to form hydrogen bonds and interact with biological receptors is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure but differ in the position of nitrogen atoms and substituents.
Imidazole derivatives: Similar in structure but with different nitrogen atom arrangements, leading to distinct chemical properties and applications.
Uniqueness
4-((4-Carbamoyl-1H-1,2,3-triazol-5-yl)amino)benzoic acid is unique due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to act as a versatile building block in synthetic chemistry and its potential as a therapeutic agent make it a valuable compound in various fields .
Properties
Molecular Formula |
C10H9N5O3 |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
4-[(5-carbamoyl-2H-triazol-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C10H9N5O3/c11-8(16)7-9(14-15-13-7)12-6-3-1-5(2-4-6)10(17)18/h1-4H,(H2,11,16)(H,17,18)(H2,12,13,14,15) |
InChI Key |
HBADBAVUEDGKDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NNN=C2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



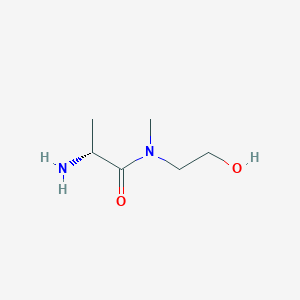
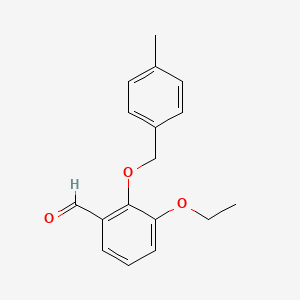


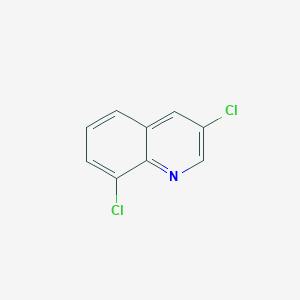
![2,3,4-Trimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12978771.png)
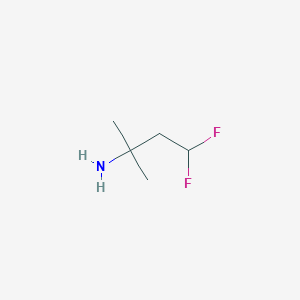
![Rel-N-(2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)propan-2-yl)formamide hydrochloride](/img/structure/B12978782.png)

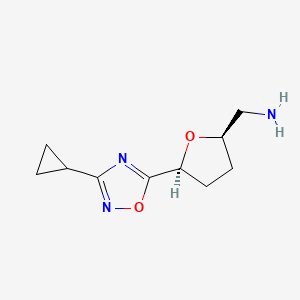
![(1r,4s,7Ar)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl benzoate](/img/structure/B12978789.png)

